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molecular formula C10H8N4 B8686276 3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile

3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile

Cat. No. B8686276
M. Wt: 184.20 g/mol
InChI Key: ZABRUMFAJKMYDU-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

The title compound was prepared in a manner analogous to Intermediate 82, substituting 3-methyl-2-(1H-1,2,3-triazol-1-yl)benzonitrile for 3-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile. 1H NMR (500 MHz, CDCl3): 8.17 (s, 1H), 7.94 (s, 1H), 7.69 (d, J=6.8 Hz, 1H), 7.65 (d, J=7.7 Hz, 1H), 7.63-7.56 (m, 1H), 2.06 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N:11]2[N:15]=CC=N2)=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].CC1C(N2N=CC=N2)=[C:19](C=CC=1)[C:20]#[N:21]>>[CH3:1][C:2]1[C:3]([N:11]2[CH:19]=[CH:20][N:21]=[N:15]2)=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(C(=O)O)C=CC1)N1N=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(C#N)C=CC1)N1N=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C(=O)O)C=CC1)N1N=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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